Mesitylene sulfonyltetrazole
Description
Contextualization as a Condensing and Activating Agent
In organic synthesis, a condensing agent is a reagent that promotes the joining of two molecules, typically with the elimination of a small molecule such as water. An activating agent, in a similar vein, modifies a functional group on one molecule, making it more susceptible to reaction with another. Mesitylene (B46885) sulfonyltetrazole serves both these functions, particularly in the formation of phosphotriester linkages, which are the backbone of DNA and RNA.
Its primary application is found in the phosphotriester method of oligonucleotide synthesis. psu.edugoogle.com In this process, it activates the phosphodiester component, converting it into a highly reactive phosphotriester intermediate. This activated species then readily reacts with the free hydroxyl group of another nucleotide or oligonucleotide chain, forming the desired internucleotide bond. This role is crucial for the stepwise construction of specific DNA or RNA sequences. google.comtcichemicals.com The reagent is also described more broadly as a sulfonation agent. hodoodo.commedkoo.com
Historical Development and Evolution of Its Role in Synthetic Methodologies
The use of arenesulfonyl derivatives of tetrazoles, including mesitylene sulfonyltetrazole, as effective coupling agents in oligonucleotide synthesis was systematically explored and reported in the mid-1970s. A key publication by J. Stawinski, T. Hozumi, and S. A. Narang in 1976 highlighted its efficacy as a coupling reagent for the dimerization of six-base nucleotide chains. google.com This work established this compound as a valuable tool in the modified triester method for synthesizing DNA chains. google.com
Throughout the late 1970s and 1980s, it became a frequently used condensing agent for the synthesis of various oligonucleotide fragments. psu.edu Its application was integral to the chemical synthesis of deoxyoligoribonucleotides, where studies focused on its efficiency and the mechanism of sulfonation. hodoodo.com The phosphoramidite (B1245037) method has since become the standard for automated oligonucleotide synthesis, but the foundational work with reagents like this compound was critical in the development of synthetic nucleic acid chemistry. tcichemicals.com
Scope and Significance in Modern Chemical Research
While the phosphoramidite method is now dominant, this compound continues to hold relevance in specific synthetic contexts. It remains a subject of study and is utilized in specialized applications where its particular reactivity is advantageous. For instance, it has been employed in the synthesis of DNA fragments coding for peptides, such as in research related to the production of the artificial sweetener aspartame. google.comgoogle.com
Modern research continues to explore the synthesis of complex oligonucleotides for therapeutic and diagnostic purposes. iupac.orgnih.gov The efficiency of coupling reactions, which is a critical factor in these syntheses, can be influenced by the choice of condensing agent. Research has shown that the success of fragment coupling using this compound can depend on the specific nucleobases at the reaction junction. psu.edu For example, couplings involving purine-rich fragments have been observed to give lower yields. psu.edu This specificity underscores the nuanced role that reagents like this compound play in contemporary, highly specialized synthetic strategies.
Detailed Research Findings
The effectiveness of this compound as a condensing agent is demonstrated in the synthesis of specific oligonucleotide sequences. The following tables summarize the compound's properties and key findings from synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-tetrazole |
| CAS Number | 59128-89-1 |
| Molecular Formula | C₁₀H₁₂N₄O₂S |
| Molecular Weight | 252.29 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Storage | Dry, dark, and at 0 - 4 °C (short term) or -20 °C (long term) |
Data sourced from Hodoodo Chemicals. hodoodo.com
Table 2: Application in Oligonucleotide Fragment Coupling
| Reactant 1 (Sequence) | Reactant 2 (Sequence) | Product (Sequence Length) | Reaction Time | Yield |
|---|---|---|---|---|
| Octamer (GGCATTGT) | Heptamer (GGAGCAG) | Pentadecamer | 4 hours | 40% |
Data from a study on preparative reversed-phase thin-layer chromatography for oligonucleotide purification. psu.edu The study noted that extending the coupling time beyond 4 hours could lead to the cleavage of internucleotide phosphotriester linkages. psu.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
59128-89-1 |
|---|---|
Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)14-6-11-12-13-14/h4-6H,1-3H3 |
InChI Key |
PHUYJGDBQBBDGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NN=N2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NN=N2)C |
Synonyms |
2,4,6-TBST 2,4,6-trimethylbenzenesulfonyltetrazole mesitylene sulfonyltetrazole |
Origin of Product |
United States |
Mesitylene Sulfonyltetrazole in Oligonucleotide Synthesis
Fundamental Principles of Oligonucleotide Chain Elongation
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications. google.com The process involves the sequential, stepwise addition of nucleotide units to a growing chain. google.comresearchgate.net This is typically achieved using automated solid-phase synthesis methods that ensure high efficiency and fidelity. google.comtcichemicals.com The synthesis generally proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis. cdnsciencepub.comrsc.org Two primary chemical methodologies have been historically significant and have paved the way for current standard practices: the phosphotriester and the phosphoramidite (B1245037) methods.
Phosphoramidite Methodologies
The phosphoramidite method, first developed in the early 1980s, is the current gold standard for oligonucleotide synthesis due to its high efficiency and simplicity, which allows for the routine automated synthesis of oligonucleotides. rsc.orgpharmaffiliates.comtcichemicals.com The method utilizes nucleoside phosphoramidites as the building blocks. cdnsciencepub.compharmaffiliates.com These are nucleosides that have been chemically modified with protecting groups on reactive amine, hydroxyl, and phosphate (B84403) functionalities to prevent unwanted side reactions during synthesis. psu.edumeasurebiology.org A key protecting group is the 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl, which is removed at the start of each coupling cycle. psu.edunih.gov
The synthesis is a cyclic process, with each cycle consisting of four main steps to add one nucleotide: researchgate.netpsu.edu
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next reaction. rsc.orgpsu.edu This is typically achieved by treatment with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). cdnsciencepub.combeilstein-journals.org
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid, such as 1H-tetrazole or its derivatives. rsc.orgtcichemicals.comgoogle.com The activated monomer is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. rsc.orgmeasurebiology.org This reaction is highly efficient, often exceeding 99%, which is critical for the synthesis of long oligonucleotides. measurebiology.org
Capping: To prevent the formation of sequences with internal deletions (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. cdnsciencepub.compsu.edu This is typically done by acetylation using acetic anhydride (B1165640) and a catalyst like 1-methylimidazole. cdnsciencepub.comgoogle.com
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural phosphodiester backbone of DNA. rsc.orgnih.gov A common oxidizing agent is an aqueous iodine solution. nih.govbeilstein-journals.org
This four-step cycle is repeated until the desired oligonucleotide sequence has been assembled. psu.edu
Phosphotriester Methodologies
Developed before the phosphoramidite method, the phosphotriester approach was a significant improvement over the earlier phosphodiester method. cdnsciencepub.com Its defining feature is the protection of the phosphate moiety in both the building block and the final product, typically with a group like the 2-cyanoethyl group. cdnsciencepub.com This protection prevents the formation of undesirable branched oligonucleotides at the internucleotide phosphate, a major limitation of the phosphodiester method. cdnsciencepub.com
In the phosphotriester method, a 5'-protected nucleoside is coupled with a 3'-phosphodiester component. The reaction requires a "condensing agent" or "coupling agent" to activate the phosphodiester for reaction with the hydroxyl group of the other nucleoside. rsc.org Arylsulfonyl chlorides, such as mesitylenesulfonyl chloride (MS-Cl) and triisopropylbenzenesulfonyl chloride (TPS-Cl), were used as activating agents. google.comrsc.org The reaction rates and yields of the phosphotriester method are generally lower and slower compared to the phosphoramidite approach, which is why the latter has become the standard for automated synthesis. oup.com However, the phosphotriester method is noted for the stability of its reagents and is suitable for the synthesis of oligonucleotides in a solution phase. oup.comzenodo.org
| Feature | Phosphoramidite Method | Phosphotriester Method |
|---|---|---|
| Building Block | Nucleoside Phosphoramidite (P(III) derivative) | Nucleoside Phosphodiester (P(V) derivative) |
| Activation | Activated by a weak acid (e.g., 1H-Tetrazole, DCI) | Activated by a condensing agent (e.g., MS-Cl, MSNT) |
| Intermediate Linkage | Phosphite triester (unstable) | Phosphate triester (stable) |
| Key Step | Oxidation step required in each cycle to stabilize the linkage | No oxidation step required in the coupling cycle |
| Efficiency & Speed | Very high coupling efficiency (>99%) and rapid reaction times | Lower efficiency and slower reaction times |
| Primary Use | Standard for automated solid-phase synthesis | Historically important; used for solution-phase synthesis |
Solid-Phase Synthesis Techniques
Solid-phase synthesis, an invention that earned Bruce Merrifield the Nobel Prize in Chemistry, revolutionized the synthesis of biopolymers like oligonucleotides and peptides. cdnsciencepub.com The core principle involves covalently attaching the first monomer of the sequence to an insoluble solid support, often controlled pore glass (CPG) or polystyrene beads. cdnsciencepub.comrsc.org The growing oligonucleotide chain remains attached to this support throughout the synthesis. oup.com
This technique offers several major advantages over solution-phase synthesis:
Simplified Purification: Excess reagents and soluble by-products are easily removed at the end of each reaction step by simply washing the solid support with appropriate solvents. cdnsciencepub.comrsc.org This eliminates the need for complex purification after each cycle. cdnsciencepub.com
Use of Excess Reagents: Large excesses of the phosphoramidite monomers and other reagents can be used to drive the coupling reactions to completion, maximizing the yield at each step. cdnsciencepub.comgoogle.com
Automation: The repetitive nature of the synthesis cycle, with its simple washing and reagent addition steps, is highly amenable to automation. cdnsciencepub.comcdnsciencepub.comrsc.org Modern DNA/RNA synthesizers are computer-controlled instruments that can produce oligonucleotides with minimal manual intervention. cdnsciencepub.combeilstein-journals.org
| Step | Reagent(s) | Purpose |
|---|---|---|
| 1. Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group to expose the 5'-hydroxyl. rsc.orgbeilstein-journals.org |
| 2. Coupling | Nucleoside Phosphoramidite + Activator (e.g., Tetrazole) | Adds the next base to the growing chain via a phosphite triester bond. psu.edumeasurebiology.org |
| 3. Capping | Acetic Anhydride + 1-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences. cdnsciencepub.compsu.edu |
| 4. Oxidation | Iodine / Water / Pyridine (B92270) | Converts the unstable phosphite triester to a stable phosphate triester. rsc.orgbeilstein-journals.org |
Once the full-length oligonucleotide has been assembled, it is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and the nucleobases are removed in a final deprotection step, typically using concentrated aqueous ammonia. rsc.orggoogle.com
Mesitylene (B46885) Sulfonyltetrazole as a Phosphorylation Activating Reagent
In oligonucleotide synthesis, particularly using the phosphotriester and phosphoramidite methods, the formation of the internucleotide phosphodiester bridge requires the activation of a phosphorus-containing monomer. This activation is carried out by a class of reagents known as coupling agents or activators. Mesitylene sulfonyltetrazole (MSTe), an arylsulfonyl tetrazole derivative, has been documented as an effective condensing reagent for this purpose, primarily within the context of the phosphotriester approach. cdnsciencepub.comcdnsciencepub.comoup.comnih.gov Related compounds, such as 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), are also used as efficient coupling reagents. pharmaffiliates.combeilstein-journals.orgsigmaaldrich.com
Activation of Nucleoside Phosphoramidites
In the widely used phosphoramidite method, the activator plays a dual role. psu.eduglenresearch.com The generally accepted mechanism involves two steps: first, the activator, acting as a weak acid, protonates the nitrogen of the diisopropylamino group on the nucleoside phosphoramidite. psu.eduglenresearch.com This protonation converts the amino group into a good leaving group. Second, the anionic component of the activator (e.g., the tetrazolide anion) acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine (B44863) to form a highly reactive phosphitylating intermediate. psu.edunih.govnih.gov
While 1H-tetrazole is a standard activator, arylsulfonyl-tetrazoles like this compound also function as activators. psu.edu When this compound is used, it is believed to initially form a mixed phosphoryl-sulfonyl anhydride intermediate. rsc.org The bulky methyl groups on the mesitylene ring provide steric hindrance that prevents a reaction at the sulfur atom, thereby ensuring that the subsequent condensation occurs specifically at the desired phosphorus atom. rsc.org This leads to the formation of a tetrazolyl phosphoramidite intermediate, which is the key reactive species that will couple with the growing oligonucleotide chain. measurebiology.org
Catalyzed Condensation Reactions with Nucleosides
The highly reactive intermediate formed by the action of this compound readily undergoes nucleophilic attack by the free 5'-hydroxyl group of the nucleoside that is anchored to the solid support. measurebiology.org This condensation reaction results in the formation of the desired internucleotide phosphite triester linkage, elongating the oligonucleotide chain by one unit. psu.edumeasurebiology.org
Role in Internucleotidic Bond Formation
This compound was a prominent coupling reagent in the phosphotriester approach to oligonucleotide synthesis. nih.gov In this method, the primary objective is to form a phosphotriester linkage between the 5'-hydroxyl group of a growing oligonucleotide chain and the 3'-phosphate group of an incoming, fully protected mononucleotide.
Reaction Kinetics and Efficiency in Oligonucleotide Coupling Reactions
The kinetics and efficiency of MSTe in oligonucleotide coupling reactions have been a subject of study, particularly in comparison to other condensing reagents used in the phosphotriester method.
Factors Influencing Coupling Yields and Rates
Several factors have been identified to influence the yields and rates of coupling reactions when using this compound.
Nature of Nucleotides: The efficiency of the coupling reaction is significantly dependent on the nucleobases being joined. Research has shown that coupling between two pyrimidine (B1678525) residues is generally more efficient than coupling between a pyrimidine and a purine (B94841), which in turn is more efficient than coupling two purine residues. psu.edu Fragments rich in guanine (B1146940), for instance, have been observed to result in lower coupling yields. psu.edu
Reaction Time: The duration of the coupling reaction is a critical parameter. While a longer reaction time might seem beneficial to drive the reaction to completion, extended exposure to the coupling reagent can lead to side reactions, including the cleavage of the newly formed internucleotidic phosphotriester linkages. psu.edu For instance, coupling reactions using MSTe are often completed within 20 to 120 minutes, depending on the specific reactants and conditions. oup.comresearchgate.net
Reagent Concentration: The molar equivalents of the coupling agent relative to the nucleotide components are crucial. Typically, a 3 to 5 molar excess of MSTe is used to ensure efficient coupling. psu.edu
| Oligonucleotide Fragment 1 (Size) | Oligonucleotide Fragment 2 (Size) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Monomer | Monomer | 30 | 75 |
| Dimer | Monomer | 30 | 77 |
| Trimer | Trimer | 45 | 74 |
| Hexamer | Hexamer | 120 | 67 |
Impact of Solvent Systems and Reaction Conditions
The choice of solvent is critical for the success of the coupling reaction. Anhydrous pyridine is the most commonly used solvent for phosphotriester chemistry employing MSTe. oup.com The basic nature of pyridine also serves to neutralize any acidic byproducts formed during the reaction. The reaction is performed under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the activated intermediates and a significant reduction in coupling efficiency. The temperature is typically maintained at room temperature.
Comparative Analysis with Alternative Activating Agents in Oligonucleotide Synthesis
The performance of this compound is best understood when compared with other activating agents used in both the historical phosphotriester and the modern phosphoramidite methods.
Tetrazole and Its Derivatives (e.g., 5-(ethylthio)-1H-tetrazole, 5-benzylthio-1H-tetrazole)
In the now predominant phosphoramidite method of oligonucleotide synthesis, activators like 1H-tetrazole and its derivatives play a crucial role. nih.gov Unlike the condensing agents in the phosphotriester method, these activators have a dual function: they protonate the diisopropylamino group of the phosphoramidite monomer, converting it into a good leaving group, and the resulting tetrazolide anion acts as a nucleophilic catalyst, attacking the phosphorus atom to form a highly reactive phosphoramidite-tetrazolide intermediate. nih.govhud.ac.uk
1H-Tetrazole: This was the most common activator for a long time. However, its limited solubility in acetonitrile, the standard solvent for phosphoramidite chemistry, can be a drawback. beilstein-journals.org
5-(ethylthio)-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT): These derivatives were developed to offer improved performance over 1H-tetrazole. They are generally more acidic, which can lead to faster protonation of the phosphoramidite. However, increased acidity can also lead to undesired side reactions, such as detritylation of the monomer in solution.
In a direct comparison of the underlying chemistries, the phosphoramidite approach using tetrazole-based activators is significantly faster and more efficient than the phosphotriester method with MSTe, with coupling times often being on the order of seconds to a few minutes.
Other Azole-Based Activators (e.g., 4,5-dicyanoimidazole)
4,5-Dicyanoimidazole (DCI): DCI was introduced as a highly efficient activator for phosphoramidite chemistry. A key difference from tetrazole and its derivatives is that DCI is less acidic but more nucleophilic. researchgate.net This property is thought to contribute to its effectiveness. DCI is also highly soluble in acetonitrile, allowing for higher effective concentrations of the activator and phosphoramidite, which can lead to improved coupling efficiencies, especially for the synthesis of long oligonucleotides. Studies have shown that the time to complete coupling can be twice as fast with DCI compared to 1H-tetrazole.
| Coupling Reagent/Activator | Method | Relative Coupling Rate | Key Advantages/Disadvantages |
|---|---|---|---|
| Mesitylenesulfonyl tetrazole (MSTe) | Phosphotriester | Slower | Stable reagents; Slower reaction times; Susceptible to side reactions with guanine-rich sequences. |
| 1H-Tetrazole | Phosphoramidite | Standard | Widely used; Limited solubility in acetonitrile. |
| 5-(ethylthio)-1H-tetrazole (ETT) | Phosphoramidite | Faster than Tetrazole | More acidic, faster activation; Potential for side reactions. |
| 4,5-Dicyanoimidazole (DCI) | Phosphoramidite | Faster than Tetrazole | Highly soluble; Less acidic, more nucleophilic; Efficient for long sequences. |
Triisopropylbenzenesulfonyl Tetrazole (TPSTe)
Triisopropylbenzenesulfonyl tetrazole (TPSTe) is another activating agent employed in oligonucleotide synthesis. While related to mesitylenesulfonyl tetrazole (MSTe), there are notable differences in their performance. Research has indicated that a mixture of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and tetrazole can provide excellent yields and rapid reaction rates in deoxyoligoribonucleotide synthesis. scispace.com This combination has been reported to exhibit a lower incidence of sulfonation of the 5'-hydroxyl group of the nucleoside compared to pre-formed TPSTe and MSTe. scispace.comresearchgate.net The mechanism behind these differences in reaction rates and yields is a subject of ongoing investigation. scispace.com
Mechanistic Investigations of this compound-Mediated Coupling
The coupling reaction in phosphoramidite-based oligonucleotide synthesis is a critical step that is catalyzed by a weak acid, such as tetrazole. psu.edusigmaaldrich.com The activator plays a dual role in the reaction mechanism. psu.edu
The first role of the activator is to act as an acid, protonating the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer. psu.edusigmaaldrich.com This protonation converts the amino group into a good leaving group, thereby 'activating' the phosphoramidite for the subsequent nucleophilic attack. sigmaaldrich.com The acidic nature of the tetrazole catalyst is crucial for this initial activation step. psu.edu
Beyond simple acid catalysis, there is substantial evidence that the tetrazole moiety itself acts as a nucleophilic catalyst. oup.comoup.com Studies have shown that the reaction rate is influenced by whether the tetrazole is added before or after the nucleoside, and that dialkylammonium tetrazolide salts can inhibit the reaction. oup.comoup.com This suggests that the tetrazole anion directly participates in the reaction by displacing the protonated amine from the phosphoramidite. psu.edu This forms a highly reactive phosphotetrazolide intermediate. d-nb.info The rate of reaction is influenced by the nature of the substituents on the phosphorus atom. oup.com
Table 1: Qualitative Comparison of Reaction Rates with Different Phosphorus Substituents
| N-Substituent | Relative Rate | O-Substituent | Relative Rate |
| NEt₂ | > | OMe | > |
| NPrⁱ₂ | > | OCH₂CH₂CN | > |
| N(CH₂CH₂)O | > | OCHMeCH₂CN | > |
| NMePh | OCMe₂CH₂CN | >> | |
| OC₆H₄Cl | |||
| Source: Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. oup.com |
The currently accepted mechanism for the coupling reaction involves a multi-step process.
Protonation: The tetrazole activator protonates the nitrogen of the phosphoramidite's amino group. psu.edu
Nucleophilic Attack by Tetrazole: The tetrazolide anion then acts as a nucleophile, attacking the phosphorus center and displacing the protonated amine to form a highly reactive phosphotetrazolide intermediate. psu.edud-nb.info
Alcoholysis: The 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the tetrazolide intermediate. psu.edu This step forms the desired phosphite triester linkage and regenerates the tetrazole catalyst.
This pathway, involving both acid and nucleophilic catalysis, accounts for the high efficiency and speed of the coupling reaction. oup.comd-nb.info The formation of the reactive tetrazolide intermediate is considered a key step in the process. psu.edu
Evidence for Nucleophilic Catalysis by the Tetrazole Moiety
Side Reactions and By-product Formation in Oligonucleotide Synthesis Utilizing this compound
While highly effective, the use of arylsulfonyl derivatives like this compound is not without potential side reactions.
A primary side reaction is the sulfonation of the free 5'-hydroxyl group of the nucleoside by the activating agent. scispace.comresearchgate.net This unwanted reaction competes with the desired coupling reaction and can lead to the termination of the growing oligonucleotide chain. The extent of sulfonation can be influenced by the specific activating agent used. scispace.com For instance, it has been reported that using a mixture of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and tetrazole results in a lower rate of sulfonation compared to using pre-formed triisopropylbenzenesulfonyl tetrazole (TPSTe) or mesitylenesulfonyl tetrazole (MSTe). scispace.comresearchgate.net The choice of activating agent and the reaction conditions are therefore critical in minimizing this side reaction and maximizing the yield of the desired full-length oligonucleotide.
Depurination and Other Undesired Pathways
In the context of solid-phase oligonucleotide synthesis utilizing activating agents like mesitylenesulfonyl tetrazole, the purity of the final product can be compromised by several side reactions. semanticscholar.org The most significant of these is depurination, the acid-catalyzed cleavage of the N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar. phenomenex.comumich.edu
This undesired pathway is particularly prominent during the deblocking (or detritylation) step of the synthesis cycle. phenomenex.comumich.edu In this stage, an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), is used to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain to allow for the next coupling reaction. phenomenex.comsigmaaldrich.comharvard.edu However, the nitrogenous bases of the DNA chain are susceptible to this acidic environment, which can lead to the loss of a purine base. umich.edu The rate of depurination for single-stranded DNA, as is present during synthesis, is four times greater than that of double-stranded DNA. phenomenex.com
While mesitylenesulfonyl tetrazole itself acts as a highly efficient coupling reagent in the formation of the phosphodiester linkage, the repeated exposure to acid in other steps of the synthesis cycle remains a primary cause of depurination. semanticscholar.orgglenresearch.com Research has shown that using 80% acetic acid for detritylation can cause extensive depurination. semanticscholar.org Other undesired pathways include the formation of (n-1) shortmer sequences due to incomplete coupling reactions. sigmaaldrich.com
Strategies for Enhancing Oligonucleotide Purity
To counteract the effects of depurination and other side reactions, several strategies have been developed to enhance the purity of synthetically produced oligonucleotides. These approaches can be broadly categorized into modifications of the synthesis protocol and advanced post-synthesis purification techniques.
Modifications to the Synthesis Protocol:
A key strategy is to minimize the extent of depurination during the synthesis itself. This is primarily achieved by altering the acidic deblocking step.
Use of Milder Deblocking Agents: Replacing strong acids like trichloroacetic acid (TCA) with weaker acids significantly reduces purine loss. Dichloroacetic acid (DCA) is a widely adopted alternative that is less aggressive, thereby minimizing depurination while still effectively removing the DMT group. umich.eduglenresearch.com The use of a 2% DCA solution in dichloroethane is a common recommendation. umich.edu Some studies have also explored using 2% benzenesulfonic acid in chloroform (B151607), which was found to remove trityl groups with minimal depurination compared to 80% acetic acid. semanticscholar.org
Acid-Resistant Protecting Groups: Another approach involves modifying the purine bases themselves. Using more robust protecting groups for the exocyclic amines of adenine (B156593) and guanine can increase their stability in acidic conditions. For example, the dimethylformamidine (dmf) protecting group is electron-donating and effectively protects guanosine (B1672433) from depurination. glenresearch.com However, its stability on adenosine (B11128) is lower, presenting a challenge. glenresearch.com
Table 1: Comparison of Deblocking Agents and Their Impact on Depurination
| Deblocking Agent | Concentration | Efficacy & Side Effects | Citation |
|---|---|---|---|
| Trichloroacetic Acid (TCA) | Standard concentrations | Effective for detritylation but can cause significant depurination, especially with longer exposure. | sigmaaldrich.comglenresearch.com |
| Dichloroacetic Acid (DCA) | 2-3% in Dichloromethane | Widely used alternative with a higher pKa; significantly reduces the rate of depurination. | umich.eduglenresearch.com |
| Benzenesulfonic Acid | 2% in Chloroform | Shown to selectively remove trityl groups with minimal depurination compared to acetic acid. | semanticscholar.org |
| Acetic Acid | 80% | Causes extensive depurination. | semanticscholar.org |
Post-Synthesis Purification Techniques:
After synthesis is complete, the crude product is a mixture of the full-length oligonucleotide and various impurities. Purification is essential to isolate the desired sequence. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): This is a high-resolution purification method.
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. sigmaaldrich.com It is often used in a "trityl-on" approach, where the hydrophobic 5'-DMT group is left on the full-length product, allowing it to be strongly retained on the column while the "trityl-off" failure sequences are washed away. phenomenex.comsigmaaldrich.com
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. sigmaaldrich.comelementlabsolutions.com It offers excellent resolution for smaller oligonucleotides (up to ~40 bases) and can effectively separate the full-length product from shorter fragments. sigmaaldrich.com
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size with single-base resolution. It is considered a high-resolution method capable of yielding very high purity products, making it suitable for demanding applications.
Table 2: Overview of Oligonucleotide Purification Methods
| Purification Method | Principle of Separation | Primary Application | Citation |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of "trityl-on" sequences and dye-labeled oligonucleotides. | sigmaaldrich.com |
| Ion-Exchange HPLC (IE-HPLC) | Charge (Phosphate Backbone) | High-resolution purification of oligonucleotides up to ~40 bases. | sigmaaldrich.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size / Molecular Weight | High-purity separation for demanding applications like therapeutics or cloning. | sigmaaldrich.com |
By combining optimized synthesis protocols with rigorous purification methods, it is possible to obtain high-purity oligonucleotides suitable for a wide range of research and therapeutic applications. ppd.com
Applications of Mesitylene Sulfonyltetrazole Beyond Nucleic Acid Synthesis
General Phosphorylation Reactions and Esterifications
Mesitylenesulfonyltetrazole serves as an activating agent for phosphate (B84403) and carboxylate groups, enabling the formation of phosphate esters (phosphorylation) and carboxylic esters (esterification). The reactivity of azolide compounds, such as N-sulfonyl derivatives of tetrazoles, makes them effective for these transformations. In these reactions, MST reacts with a phosphoric acid or carboxylic acid to form a highly reactive mesitylenesulfonyltetrazolide intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the desired ester product.
The general mechanism involves the activation of the acid by MST, followed by the displacement of the tetrazole moiety by the alcohol. This process is often carried out under mild conditions, making it suitable for sensitive substrates. The phosphorylation of alcohols is a crucial transformation in both biological and synthetic chemistry, yielding phosphate monoesters that are key components of many biologically active molecules. nih.govresearchgate.net Similarly, esterification is a fundamental reaction in organic synthesis, and the use of activating agents like MST can facilitate this process, particularly for sterically hindered or electronically deactivated substrates. nih.govnih.gov
Table 1: Examples of Phosphorylation and Esterification
| Reactant 1 | Reactant 2 | Product Type | Role of Mesitylenesulfonyltetrazole |
|---|---|---|---|
| Carboxylic Acid | Alcohol | Carboxylic Ester | Activating Agent |
| Phosphoric Acid | Alcohol | Phosphate Ester | Activating Agent |
Role in Protecting Group Chemistry
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group. Mesitylenesulfonyltetrazole has found application in the introduction of specific protecting groups.
The guanidinium (B1211019) group of arginine is a common functionality in peptides that often requires protection during synthesis. nih.gov While various protecting groups exist, their introduction can sometimes be challenging. Reagents like MST can be used to activate the protecting group precursor, facilitating its attachment to the guanidino nitrogen atoms. The selection of an appropriate protecting group is critical, and strategies often involve the use of sulfonyl-based activators. nih.gov
The indole (B1671886) side chain of tryptophan is susceptible to oxidation and other side reactions under certain synthetic conditions, particularly during peptide synthesis. nih.govnih.gov Protecting the indole nitrogen is a common strategy to prevent these unwanted reactions. The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be facilitated by activating agents. While direct evidence for MST in this specific application is limited in broad literature, its role as a coupling agent is analogous to the activation steps required for such protections. mdpi.com
Table 2: Protecting Group Applications
| Functional Group | Amino Acid | Common Protecting Group | Potential Role of Mesitylenesulfonyltetrazole |
|---|---|---|---|
| Guanidino | Arginine | Various Sulfonyl-based | Activation of protecting group precursor |
| Indole | Tryptophan | Boc | Activation of protecting group precursor |
Protection of Guanidino Functional Groups
Intramolecular Cyclization Reactions
Intramolecular cyclization is a key strategy for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. youtube.comwikipedia.org Mesitylenesulfonyltetrazole can promote these reactions by activating a carboxylic acid group, which then undergoes cyclization with a nucleophile within the same molecule.
Lactams, or cyclic amides, are important structural motifs in many biologically active compounds, including antibiotics. jchemlett.comjchemlett.com The formation of a lactam from an amino acid can be achieved through intramolecular cyclization. This process, known as lactamization, involves the formation of an amide bond between the amino group and a carboxylic acid group within the same molecule. By activating the carboxylic acid, MST facilitates the intramolecular nucleophilic attack by the amine, leading to the formation of the lactam ring. This is particularly useful for the synthesis of medium to large-ring lactams where cyclization might be entropically disfavored. nih.govnih.gov
Lactones are cyclic esters formed from the intramolecular esterification of hydroxy-carboxylic acids. wikipedia.orgorganic-chemistry.org They are found in a wide array of natural products and are valuable synthetic intermediates. nih.gov Similar to lactamization, the activation of the carboxylic acid group by mesitylenesulfonyltetrazole generates a reactive intermediate that can be readily attacked by an internal hydroxyl group to form the lactone ring. This method is effective for the synthesis of various ring sizes and can be performed under conditions that are compatible with a range of other functional groups. organic-chemistry.orgrsc.org
Table 3: Intramolecular Cyclization Applications
| Reaction Type | Starting Material | Cyclic Product | Role of Mesitylenesulfonyltetrazole |
|---|---|---|---|
| Lactamization | Amino Acid | Lactam | Carboxylic Acid Activation |
| Lactonization | Hydroxy-Carboxylic Acid | Lactone | Carboxylic Acid Activation |
Synthetic Methodologies and Derivatization of Mesitylene Sulfonyltetrazole
Synthesis Routes to Mesitylene-2-sulfonyl Chloride Precursor
The primary precursor for the synthesis of mesitylene (B46885) sulfonyltetrazole is mesitylene-2-sulfonyl chloride. This compound, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white crystalline solid with a melting point of 55-57 °C. nih.govresearchgate.net It is typically prepared through the direct chlorosulfonation of mesitylene.
This electrophilic aromatic substitution reaction involves treating mesitylene with chlorosulfonic acid. The steric hindrance from the two ortho methyl groups on the mesitylene ring directs the sulfonation primarily to the 2-position. While specific, detailed procedures for this exact transformation are part of standard organic chemistry practice, the general method for preparing aryl sulfonyl chlorides involves the careful addition of the arene to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching the reaction mixture in ice water to precipitate the sulfonyl chloride product. scienceopen.com The crude product can then be collected and purified. Alternative, though less common for this specific molecule, routes to aryl sulfonyl chlorides include processes starting from aryl amines. scienceopen.com
Table 1: Properties of Mesitylene-2-sulfonyl Chloride Precursor
| Property | Value | References |
| Systematic Name | 2,4,6-Trimethylbenzenesulfonyl chloride | nih.govresearchgate.net |
| CAS Number | 773-64-8 | nih.gov |
| Molecular Formula | C₉H₁₁ClO₂S | nih.govresearchgate.net |
| Molecular Weight | 218.70 g/mol | nih.govresearchgate.net |
| Appearance | White crystals or powder | researchgate.net |
| Melting Point | 55-57 °C | nih.gov |
Synthetic Pathways for the Formation of Mesitylene Sulfonyltetrazole
This compound (MS-tetr) is synthesized via a nucleophilic substitution reaction between mesitylene-2-sulfonyl chloride and 1H-tetrazole. cdnsciencepub.com This method has been successfully employed to produce the compound in high yield. cdnsciencepub.com
The reaction is typically carried out in a dioxane solvent. cdnsciencepub.com Triethylamine (B128534) is added as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. cdnsciencepub.com The process involves adding the triethylamine solution to a stirred mixture of mesitylene-2-sulfonyl chloride and tetrazole at a reduced temperature of 5 °C. cdnsciencepub.com After a reaction time of approximately 1.5 hours, the triethylammonium (B8662869) chloride precipitate is filtered off. cdnsciencepub.com The resulting solution containing the product is then worked up to isolate the pure compound. cdnsciencepub.com
Table 2: Synthesis of Mesitylenesulfonyltetrazole
| Parameter | Condition/Value | Reference |
| Reactants | Mesitylene-2-sulfonyl chloride, 1H-Tetrazole | cdnsciencepub.com |
| Solvent | Dioxane | cdnsciencepub.com |
| Base | Triethylamine | cdnsciencepub.com |
| Temperature | 5 °C | cdnsciencepub.com |
| Reaction Time | 1.5 hours | cdnsciencepub.com |
| Yield | 80% | cdnsciencepub.com |
| Melting Point | 108-110 °C | cdnsciencepub.com |
Design and Synthesis of Analogues for Modified Reactivity or Selectivity
The structure of this compound has been modified to create analogues with fine-tuned reactivity, particularly for applications in polynucleotide synthesis where such compounds serve as highly efficient condensing reagents. cdnsciencepub.com The goal is to improve reaction times and yields compared to earlier reagents like arylsulfonyltriazoles. cdnsciencepub.com
One approach involves altering the substituents on the aryl sulfonyl chloride. Following the same synthetic procedure as for this compound, researchers have prepared analogues such as:
Triisopropylbenzenesulfonyltetrazole (TPS-tetr): Synthesized from 2,4,6-triisopropylbenzenesulfonyl chloride and tetrazole, this analogue has a melting point of 95-97 °C. cdnsciencepub.com
Benzenesulfonyltetrazole (BS-tetr): Prepared from benzenesulfonyl chloride and tetrazole, this compound is noted to be less stable than its substituted counterparts. cdnsciencepub.com
Another strategy for modifying reactivity involves keeping the sulfonyl chloride constant (e.g., mesitylene-2-sulfonyl chloride) and using different substituted tetrazoles as the nucleophilic partner. rsc.org For example, various 5-substituted-1H-tetrazoles, such as 5-(3-nitrophenyl)-1H-tetrazole, have been investigated as nucleophilic catalysts in conjunction with aryl sulfonyl chlorides in the phosphotriester approach to oligonucleotide synthesis. rsc.org This combination of an activating agent (the sulfonyl chloride) and a nucleophilic catalyst (the tetrazole derivative) forms a highly reactive sulfonated tetrazole intermediate in situ, which then drives the desired condensation reaction. rsc.orgpsu.edu
Table 3: Selected Analogues of this compound for Polynucleotide Synthesis
| Aryl Sulfonyl Moiety | Tetrazole Moiety | Resulting Reagent | Reference |
| Mesitylenesulfonyl | 1H-Tetrazole | Mesitylenesulfonyltetrazole (MS-tetr) | cdnsciencepub.com |
| 2,4,6-Triisopropylbenzenesulfonyl | 1H-Tetrazole | Triisopropylbenzenesulfonyltetrazole (TPS-tetr) | cdnsciencepub.com |
| Benzenesulfonyl | 1H-Tetrazole | Benzenesulfonyltetrazole (BS-tetr) | cdnsciencepub.com |
| Mesitylenesulfonyl | 5-(3-Nitrophenyl)-1H-tetrazole | Forms active intermediate in situ | rsc.org |
Purification and Characterization of the Compound for Research Applications
The purification and characterization of this compound are crucial to ensure its suitability for high-precision applications like oligonucleotide synthesis.
Purification: Following the synthesis, an initial workup involves dissolving the crude residue in a solvent like chloroform (B151607) and washing it with water to remove any remaining water-soluble impurities. cdnsciencepub.com After drying the organic layer, the primary method for purification is recrystallization. cdnsciencepub.com Benzene has been reported as a suitable solvent for the recrystallization of this compound, yielding analytically pure crystals. cdnsciencepub.com For related compounds, flash column chromatography is also a common purification technique. scienceopen.com
Characterization: The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.
Melting Point Analysis: A sharp melting point range is a key indicator of purity. This compound has a reported melting point of 108-110 °C. cdnsciencepub.com
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the S=O stretches of the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions), as well as peaks corresponding to the aromatic C-H and C=C bonds of the mesitylene ring and the N=N bonds of the tetrazole ring. pnrjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the mesitylene ring, the methyl group protons, and a characteristic signal for the proton on the tetrazole ring. pnrjournal.comnih.gov ¹³C NMR provides complementary data on the carbon skeleton. rsc.org
Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the compound, providing definitive proof of its chemical formula. cdnsciencepub.com
Table 4: Standard Characterization Methods for this compound
| Technique | Purpose | Expected Observations/Data |
| Melting Point | Assess purity | Sharp range, e.g., 108-110 °C cdnsciencepub.com |
| IR Spectroscopy | Identify functional groups | Characteristic peaks for S=O, C=C (aromatic), N=N (tetrazole) |
| NMR Spectroscopy | Elucidate molecular structure | Signals for aromatic, methyl, and tetrazole protons/carbons |
| Elemental Analysis | Confirm empirical formula | Percentage composition matches theoretical values |
Analytical and Spectroscopic Characterization in Research Context
Chromatographic Techniques for Product Isolation and Purity Assessment
Following a reaction, the desired product must be separated from unreacted starting materials, byproducts, and the coupling agent itself. Chromatographic techniques are essential for this purification process and for assessing the purity of the isolated product.
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. libretexts.orgrochester.edu By spotting the reaction mixture on a TLC plate at different time points, the disappearance of the starting materials and the appearance of the product can be visualized. youtube.com A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu The retention factor (Rf) value of each spot is characteristic of the compound in a given solvent system. shoko-sc.co.jp
Flash Column Chromatography:
For preparative-scale purification, flash column chromatography is widely used. This technique involves passing the crude reaction mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel) under pressure. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. illinois.edu The fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC):
HPLC is a more advanced chromatographic technique that offers higher resolution and sensitivity compared to flash chromatography. escholarship.org It is particularly useful for the analysis and purification of complex mixtures. In the context of oligonucleotide synthesis where mesitylene (B46885) sulfonyltetrazole is often employed, reversed-phase HPLC is a standard method for purifying the final product. The purity of the collected fractions is typically assessed by analytical HPLC, often coupled with a UV detector. escholarship.org
Table 2: Comparison of Chromatographic Techniques
| Technique | Principle | Application | Advantages |
| TLC | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. libretexts.org | Reaction monitoring, purity assessment, solvent system optimization. libretexts.orgrochester.edu | Fast, inexpensive, simple. libretexts.org |
| Flash Column Chromatography | Pressurized liquid chromatography for rapid separation. illinois.edu | Preparative purification of reaction products. illinois.edu | Faster than traditional column chromatography. illinois.edu |
| HPLC | High-pressure separation with high-resolution capabilities. escholarship.org | Analytical and preparative separation, purity assessment. escholarship.org | High resolution, high sensitivity, quantitative. escholarship.org |
Structural Elucidation Techniques for Reaction Products
Once a pure product has been isolated, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. illinois.edunih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. rsc.org
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. illinois.edu
In many research contexts, mesitylene itself is used as an internal standard in NMR samples due to the distinct chemical shift of its aromatic protons. rsc.orgcoherentmarketinsights.com
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. lcms.cz High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. illinois.edu Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. lcms.cz Techniques like electrospray ionization (ESI) are commonly used for the analysis of products from organic reactions. illinois.edu In some applications, mass spectrometry is coupled with TLC for rapid structural analysis of separated compounds. shoko-sc.co.jp
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. illinois.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. This technique is useful for confirming the presence or absence of key functional groups in the reaction product.
Table 3: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, and number. rsc.org |
| ¹³C NMR | Carbon skeleton and chemical environment. illinois.edu |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. lcms.czmdpi.com |
| IR Spectroscopy | Presence of functional groups. illinois.edu |
Future Research Directions and Emerging Applications
Development of Novel Activating Reagents Inspired by Mesitylene (B46885) Sulfonyltetrazole Chemistry
The success of mesitylene sulfonyltetrazole as a coupling reagent has catalyzed research into a new generation of activating agents. The primary goal is to design reagents with enhanced reactivity, improved selectivity, and applicability under milder reaction conditions. This research largely focuses on the strategic modification of the sulfonyl and tetrazole components to fine-tune the reagent's properties.
One significant research avenue is the synthesis of analogues with varied substitution patterns on the aryl ring of the sulfonyl group. The introduction of electron-withdrawing or electron-donating groups can alter the electrophilicity of the sulfur center, directly impacting the activation efficiency. For example, reagents with potent electron-withdrawing groups are being explored for their capacity to activate less reactive substrates.
Another key area involves investigating alternative heterocyclic leaving groups. While the tetrazole moiety in this compound offers a favorable balance of reactivity and stability, other nitrogen-rich heterocycles are being assessed for their potential to provide distinct reactivity profiles. itmedicalteam.pl The development of a diverse library of such activating reagents, each optimized for specific synthetic challenges, would significantly broaden the capabilities of synthetic chemists. This includes the use of click chemistry, where sulfonyl cyanides react with azides to form 1,5-disubstituted tetrazoles, which can be further functionalized by replacing the sulfonyl group with various nucleophiles. itmedicalteam.plthieme-connect.com
Furthermore, novel strategies are emerging that utilize sulfonyltetrazoles in innovative ways. For instance, various sulfone tetrazoles can be activated through photoredox catalysis to generate sulfonyl radicals, which can then be coupled with electron-deficient olefins. acs.org This method expands the application of sulfonyltetrazole chemistry into the realm of radical cross-coupling reactions.
Green Chemistry Approaches for Sustainable Synthesis Utilizing or Related to this compound
Aligning with the principles of sustainable manufacturing, there is a strong research emphasis on creating greener synthetic methods that involve this compound and its derivatives. numberanalytics.com A major objective is to minimize waste, as traditional methods often require stoichiometric quantities of the activating agent, leading to substantial byproduct formation. purkh.com
Current investigations are centered on catalytic systems. These systems would use a substoichiometric amount of a sulfonyltetrazole-type reagent, potentially with a co-catalyst or a recycling mechanism, to improve atom economy and reduce waste. purkh.comjocpr.com The development of heterogeneous catalysts, which exist in a different phase from the reactants, is a key strategy, as they are easier to separate and recycle, enhancing the sustainability of the process. catalysis.blogresearchgate.net For example, copper nanoparticles immobilized on magnetic chitosan (B1678972) have been used as a recyclable catalyst for the synthesis of various tetrazoles in water. researchgate.net
The adoption of environmentally benign solvents and reaction conditions is another critical area of green chemistry research. mdpi.comsemanticscholar.org Efforts are underway to develop solvent-free reaction conditions or to use water as a reaction medium for sulfonyltetrazole-mediated couplings. researchgate.netdntb.gov.ua These approaches drastically reduce the reliance on volatile and hazardous organic solvents, thereby lessening the environmental impact. numberanalytics.com
Table 1: Green Chemistry Strategies and Their Advantages
| Green Chemistry Approach | Description | Key Advantages |
|---|---|---|
| Catalysis | Use of catalysts (heterogeneous, homogeneous, biocatalysts) to increase reaction efficiency. catalysis.blog | Reduced energy consumption, minimized waste, improved safety, economic efficiency. catalysis.blog |
| Alternative Solvents | Employing greener solvents like water, ionic liquids, or deep eutectic solvents. numberanalytics.com | Reduced toxicity and volatility, potential for recyclability. numberanalytics.com |
| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or ball milling. mdpi.comsemanticscholar.org | Elimination of solvent waste, reduced energy use. semanticscholar.org |
| Renewable Feedstocks | Utilizing starting materials derived from biomass or waste. numberanalytics.compurkh.com | Reduced dependence on fossil fuels, contributes to a circular economy. purkh.com |
Computational Chemistry and Mechanistic Refinements of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for dissecting the complex reaction mechanisms involving this compound. sumitomo-chem.co.jp DFT calculations allow for the modeling of transition states and intermediates, offering deep insights into the factors that control reaction outcomes. researchgate.netrsc.org
These computational studies help to refine and validate proposed mechanisms. sumitomo-chem.co.jp For instance, the exact nature of the activated intermediate species can be investigated by calculating the energy profiles of different potential pathways. researchgate.net This predictive power enables chemists to understand how structural changes in the substrate or reagent will influence the reaction's course. An implicit solvation model, for example, can be used in DFT calculations to study the effect of a solvent on surface energies and reaction pathways. osti.gov
Moreover, computational modeling is proactively used in the design of new activating agents. By simulating the electronic and steric characteristics of various functional groups, researchers can rationally engineer novel sulfonyltetrazole derivatives with customized reactivity and selectivity. rsc.org This synergy between computational and experimental work accelerates the development of more efficient and precise synthetic methodologies.
Expansion into New Areas of Polymer and Materials Science
The robust bond-forming capabilities of sulfonyltetrazole chemistry are being leveraged in the fields of polymer and materials science. itu.edu.tr The efficiency of these reactions makes them suitable for creating novel polymers and functional materials. sirdc.ac.zwmountainscholar.org
An emerging application is in the synthesis of high-performance polymers. The stable linkages formed using sulfonyltetrazole-based chemistry can lead to polymers with enhanced thermal stability and mechanical strength, which are desirable for advanced applications in electronics and aerospace. beilstein-journals.org
Furthermore, the reactivity of sulfonyltetrazoles is being applied to the surface modification of materials. nih.gov By grafting specific molecules onto a material's surface, scientists can tailor its properties for applications such as improving biocompatibility, creating advanced coatings, or developing new sensors. mdpi.com This expansion into materials science opens up new avenues for sulfonyltetrazole chemistry, moving beyond its traditional role in small molecule synthesis. itu.edu.trsirdc.ac.zw
Q & A
Q. Methodological Considerations :
- Catalyst Selection : Lewis acids like ZnCl₂ may enhance reaction efficiency.
- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and thermal stability.
- Yield Optimization : Pilot studies suggest yields range from 65–85%, depending on the purity of precursors.
How can spectroscopic techniques (NMR, IR) be utilized to characterize this compound?
Basic Research Question
1H NMR and FT-IR spectroscopy are critical for structural elucidation. Mesitylene’s symmetric aromatic protons (δ 6.8–7.2 ppm) serve as internal standards in NMR analysis, while sulfonyltetrazole groups exhibit distinct S=O stretching vibrations at 1150–1250 cm⁻¹ in IR spectra . Quantitative NMR using mesitylene as a pseudo-standard enables precise determination of sulfonyltetrazole concentration in mixtures, as demonstrated by Choi et al. (2002) in zeolite-sorption studies .
Q. Methodological Considerations :
- NMR Solvent Choice : Deuterated chloroform (CDCl₃) is preferred due to its compatibility with aromatic systems.
- IR Sample Preparation : KBr pellets ensure minimal interference from moisture.
What computational approaches are used to predict the reactivity of this compound in acylation reactions?
Advanced Research Question
Density functional theory (DFT) calculations and molecular docking simulations are employed to model reaction pathways. For instance, quantum chemical studies reveal that the sulfonyl group’s electron-withdrawing nature lowers the activation energy for nucleophilic attacks, facilitating acylation . Transition-state analysis using software like Gaussian 09 can identify steric hindrance effects from mesitylene’s methyl groups.
Q. Methodological Considerations :
- Basis Sets : B3LYP/6-31G(d) is commonly used for geometry optimization.
- Solvent Effects : Polarizable continuum models (PCM) account for solvation dynamics.
How can discrepancies in reported thermodynamic properties (e.g., solubility, phase behavior) of this compound solutions be resolved?
Advanced Research Question
Contradictions in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent composition). Vapor-liquid equilibrium (VLE) studies using UNIQUAC or NRTL models with 4 binary interaction parameters have shown improved correlation with experimental data, particularly for ethanol-mesitylene systems . For example, deviations in activity coefficients can be minimized by calibrating models with high-purity solvents and controlled humidity.
Q. Methodological Considerations :
- Data Validation : Replicate experiments under inert atmospheres to prevent oxidation.
- Model Selection : UNIQUAC outperforms NRTL in non-ideal mixtures due to its combinatorial term.
What strategies optimize this compound-mediated reactions for high regioselectivity?
Advanced Research Question
Regioselectivity is influenced by steric and electronic factors. Kinetic studies indicate that bulky substituents on tetrazole rings favor para-substitution on mesitylene. For instance, modifying reaction pH (e.g., using pyridine as a base) can enhance nucleophilic attack at the sulfonyl group . High-throughput screening (HTS) of catalysts and solvents is recommended for reaction optimization.
Q. Methodological Considerations :
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8).
- Catalyst Screening : Test transition-metal complexes (e.g., Pd/Cu) for cross-coupling applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
